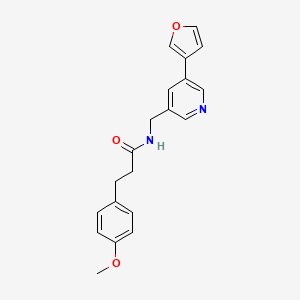

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

Description

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic small molecule featuring a pyridine core substituted with a furan-3-yl group at the 5-position and a propanamide chain at the 3-position. The propanamide moiety is further functionalized with a 4-methoxyphenyl group.

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-24-19-5-2-15(3-6-19)4-7-20(23)22-12-16-10-18(13-21-11-16)17-8-9-25-14-17/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHSHUWELJFIBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

Pyridine Ring Formation: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Coupling Reactions: The furan and pyridine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Amide Formation: The final step involves the formation of the amide bond through the reaction of the carboxylic acid derivative with an amine in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-CPBA.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic aromatic substitution with strong nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, KMnO₄

Reducing Agents: H₂/Pd, NaBH₄

Coupling Agents: EDCI, DCC

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

-

Medicinal Chemistry :

- It serves as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors. Its structural components may enhance binding affinity to biological targets, making it a candidate for drug design.

- Biological Studies :

-

Synthetic Chemistry :

- Used as a building block for synthesizing more complex molecules, the compound's unique structure allows chemists to explore new synthetic pathways and develop novel derivatives with enhanced biological activities.

-

Material Science :

- Its distinct properties may be leveraged in developing new materials with specific characteristics such as fluorescence or conductivity, broadening its application scope beyond traditional medicinal uses.

Case Studies

Several studies have highlighted the efficacy and potential applications of this compound:

-

Anticancer Activity :

- A study demonstrated that similar compounds exhibited potent activity against various cancer cell lines, indicating that N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide could be effective in cancer therapy.

- Enzyme Interaction Studies :

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Sulfonamide Derivatives with Tetrahydrofuran-2-one Rings (Compounds 5a–5d, )

- Structure : Compounds 5a–5d (e.g., 5a: (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide) feature a sulfonamide group and a tetrahydrofuran-2-one ring, contrasting with the target compound’s amide and furan-pyridine system.

- Physical Properties :

Thiazole-Oxadiazole Hybrids (Compounds 7c–7f, )

- Structure: Compounds 7c–7f incorporate a 1,3,4-oxadiazole-thiazole scaffold (e.g., 7c: 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide), differing from the target’s pyridine-furan system.

- Physical Properties :

- Key Differences : The sulfur-rich thiazole-oxadiazole framework may confer distinct electronic properties (e.g., increased polarity) and biological target specificity.

Thiazole-Furan Hybrid (Compound 31, )

- Structure : N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) replaces the target’s pyridine with a thiazole ring and positions the furan at the 2-position.

- Biological Relevance : Exhibits KPNB1 inhibition and anticancer activity, suggesting that furan-thiazole hybrids may have therapeutic utility distinct from pyridine-based analogues .

Physical and Spectral Data Trends

Melting Points and Solubility

- Alkyl Chain Effects : Longer alkyl chains (e.g., 5a–5d) reduce melting points due to decreased crystallinity . The target compound’s rigid pyridine-furan system likely results in a higher melting point (>150°C), akin to compound 7c (178°C) .

- Aromatic Substituents : Electron-donating groups (e.g., 4-methoxyphenyl in the target) enhance stability and π-π stacking, whereas electron-withdrawing groups (e.g., 4-fluorophenyl in compound 31) may improve membrane permeability .

Spectroscopic Signatures

- NMR : The target’s pyridine and furan protons would resonate at δ 7.5–8.5 ppm, distinct from thiazole (δ 6.5–7.5 ppm) or oxadiazole (δ 8.0–8.5 ppm) signals in analogues .

- Mass Spectrometry : Expected [M+H]+ for the target is ~350–370 g/mol, aligning with compounds 5a–5d (327–355 g/mol) and 7c–7f (375–389 g/mol) .

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₄N₂O₂

- Molecular Weight : 258.28 g/mol

- CAS Number : 2034236-06-9

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. The compound exhibits significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate a promising spectrum of activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

The presence of electron-withdrawing and electron-donating groups in the structure enhances its antibacterial efficacy, suggesting that modifications to the phenyl ring could further optimize activity .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several fungal strains, including Candida albicans and Fusarium oxysporum. The MIC values for these strains are as follows:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings indicate that the compound could be a candidate for further development as an antifungal agent, especially considering the increasing resistance seen in common antifungal treatments .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve interference with bacterial cell wall synthesis and disruption of fungal cell membrane integrity. Similar compounds have been shown to inhibit key enzymes involved in these processes, leading to cell death .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated a series of pyridine derivatives, including this compound, showing that modifications in the side chains significantly impacted their antimicrobial potency. The study found that derivatives with methoxy substitutions exhibited enhanced activity against both bacterial and fungal strains compared to their unsubstituted counterparts .

- Structure–Activity Relationship (SAR) : An SAR analysis indicated that the presence of furan and pyridine rings contributed positively to the biological activity of the compounds tested, suggesting that these moieties play a crucial role in their interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.